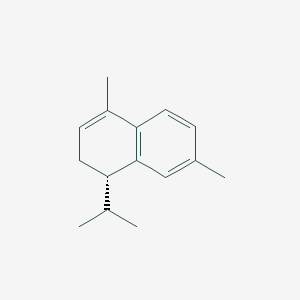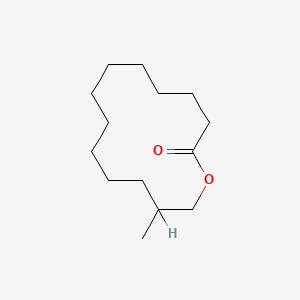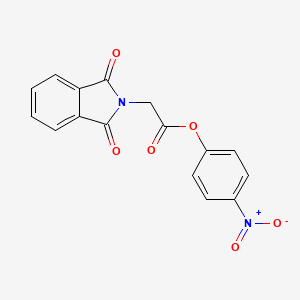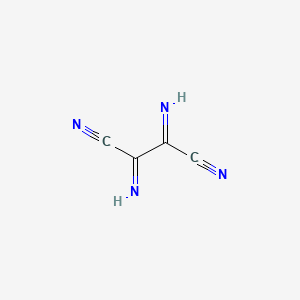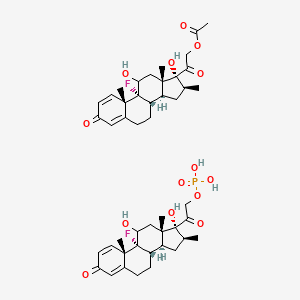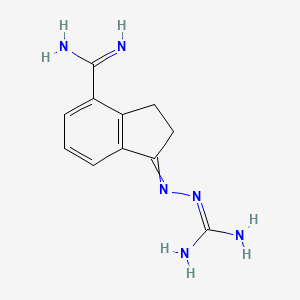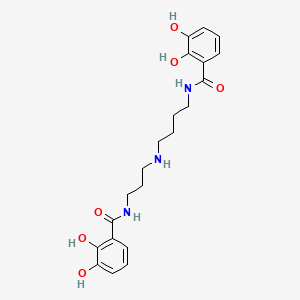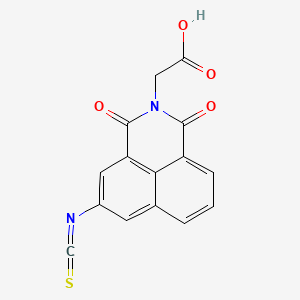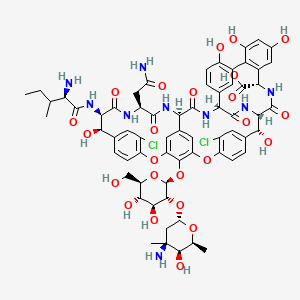
(25S)-25,27-Dihydrophysalin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone is a natural product found in Alkekengi officinarum var. franchetii with data available.
Applications De Recherche Scientifique
Application in Cellular Studies
- Cytotoxic Properties : A study on neophysalins isolated from Physalis alkekengi L. var. francheti, including 5α-hydroxy-25,27-dihydro-4,7-didehydro-7-deoxyneophysalin A, highlighted their potent cytotoxicities in vitro against PC-3 and LNCaP cell lines. This suggests potential applications in cancer research and therapy due to the ability of these compounds to inhibit the growth of cancerous cells (Zhang, Wang, Yang, & Sun, 2009).
Molecular Mechanism Studies
- Interaction with Vitamin D Receptors : Research on the molecular mechanisms of various vitamin D analogs, including dihydrovitamin D3, has shown interactions with vitamin D receptors (VDR) in the body. These interactions are significant for understanding the biological activity and potential therapeutic applications of compounds like (25S)-25,27-Dihydrophysalin A in diseases related to vitamin D receptor pathways (Norman, 2008).
Potential Therapeutic Applications
- Antiproliferative Effects : The study of 1α,25-Dihydroxyvitamin D(3) analogs, including this compound, and their interaction with nuclear vitamin D receptors (VDR) reveals potential therapeutic applications. Their antiproliferative actions, which include immunomodulatory effects and growth-inhibitory properties on various cell types, make them candidates for treating hyperproliferative disorders like cancer (Eelen, Gysemans, Verlinden, Vanoirbeek, De Clercq, Van Haver, Mathieu, Bouillon, & Verstuyf, 2007).
Propriétés
Numéro CAS |
120849-18-5 |
|---|---|
Formule moléculaire |
C28H32O10 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,12,14-15,17-19,29,34-35H,6,8-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19+,23-,24+,25+,26+,27-,28+/m1/s1 |
Clé InChI |
QFAOFAWTSOFSQA-HRLARMCRSA-N |
SMILES isomérique |
C[C@@H]1C(=O)O[C@@H]2C[C@]1([C@@H]3C(=O)[C@]4([C@H]5[C@H](CC[C@]6([C@]3([C@]2(OC6=O)C)O4)O)[C@@]7(C(=C[C@H]5O)CC=CC7=O)C)O)C |
SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
SMILES canonique |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |
melting_point |
272-273°C |
Description physique |
Solid |
Synonymes |
physalin O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




